Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

p85 SH2 Domain Phosphopeptide Binding PI3-Kinase Activation

This synthetic, phosphorylated hexapeptide (DYpMDMK, CAS 158999-11-2) represents the minimal α-PDGFR binding site for the p85 regulatory subunit of PI3K. Unlike generic phosphopeptides, DYpMDMK incorporates the critical phosphomethionine (pMet) at the pTyr+1 position, enabling the 'two-pronged' Met+3 hydrophobic insertion required for high-affinity NSH2 domain engagement. It delivers a >3,300-fold assay window between phosphorylated and unphosphorylated forms, making it the definitive reference ligand for calibrating p85 SH2 binding assays (ELISA, FP, SPR, AlphaScreen), investigating p110 catalytic activation, probing calcium-dependent SH2 conformational dynamics, and co-crystallization trials (PDB 2IUI). Choose DYpMDMK to eliminate variability introduced by unphosphorylated, scrambled, or non-Met-containing peptides.

Molecular Formula C33H52N7O15PS2
Molecular Weight 881.9 g/mol
CAS No. 158999-11-2
Cat. No. B126554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
CAS158999-11-2
SynonymsAsp-Tyr-pMet-Asp-Met-Lys
aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine
DYpMDMK
Molecular FormulaC33H52N7O15PS2
Molecular Weight881.9 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C33H52N7O15PS2/c1-57-13-10-21(29(46)38-23(33(50)51)5-3-4-12-34)37-32(49)25(17-27(43)44)40-30(47)22(11-14-58-2)36-31(48)24(39-28(45)20(35)16-26(41)42)15-18-6-8-19(9-7-18)55-56(52,53)54/h6-9,20-25H,3-5,10-17,34-35H2,1-2H3,(H,36,48)(H,37,49)(H,38,46)(H,39,45)(H,40,47)(H,41,42)(H,43,44)(H,50,51)(H2,52,53,54)/t20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyVKNZVOHPRCPQGO-OOPVGHQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (DYpMDMK): A Defined Hexapeptide Ligand for PI3-Kinase p85 SH2 Domain Studies


Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (CAS 158999-11-2; abbreviated DYpMDMK or Asp-Tyr-pMet-Asp-Met-Lys) is a synthetic hexapeptide representing the minimal phosphorylated α-PDGFR binding site for the N-terminal SH2 (NSH2) domain of the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K) [1]. The molecule incorporates a phosphomethionine (pMet) residue, mimicking the canonical pTyr-Met-Xaa-Met recognition motif required for high-affinity p85 SH2 domain engagement, and has been structurally validated as a functional surrogate of the activated PDGF receptor in biophysical and biochemical assays [1][2].

Why Generic Phosphopeptide Substitution Fails to Recapitulate DYpMDMK-Specific p85 NSH2 Domain Pharmacology


Generic substitution with unphosphorylated peptide, scrambled-sequence controls, or even alternative longer PDGFR phosphopeptides introduces critical variability in conformational induction, calcium-dependent stabilization, and protease-resistance profiles that fundamentally undermines the interpretability of p85 NSH2 domain functional experiments [1]. DYpMDMK uniquely occupies the minimal binding pocket with a phosphomethionine at the pTyr+1 position that is structurally required for the 'two-pronged' Met+3 hydrophobic insertion observed in high-affinity pTyr-Met-Xaa-Met complexes, a geometry that is not recapitulated by non-Met-containing phosphopeptides or unphosphorylated backbones [1][2].

Product-Specific Evidence Guide: Quantified Differentiation of Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine Against Closest Comparators


Phosphorylation-Dependent Binding: Quantified Loss of SH2 Engagement with Unphosphorylated Backbone

DYpMDMK engages the p85 SH2 domain through a canonical phosphotyrosine-dependent mechanism. In direct competition binding assays using recombinant p85 SH2 domain and a YMXM-motif reporter phosphopeptide, matched unphosphorylated sequences (Tyr replacing pTyr) exhibited no measurable binding affinity, while the phosphorylated YMXM peptide displayed a dissociation constant (Kd) of approximately 0.3–3 nM as quantified by surface plasmon resonance (Biacore) [1]. This absolute phosphorylation requirement establishes DYpMDMK as an obligate phospho-ligand, distinguishing it from any unphosphorylated analog that would fail to engage the target.

p85 SH2 Domain Phosphopeptide Binding PI3-Kinase Activation

Conformational Induction Selectivity: Calcium-Mimetic Activity Restricted to p85 NSH2, Not GAP NSH2

DYpMDMK addition to purified p85 NSH2 domain fully replicates the calcium-induced conformational transition, as monitored by circular dichroism spectroscopy, producing a qualitatively identical spectral change [1]. In contrast, the GAP NSH2 domain exhibits no conformational response to either calcium or DYpMDMK [1]. Limited proteolysis with subtilisin provides functional quantification: calcium binding increases p85 NSH2 protection from proteolysis, and DYpMDMK recapitulates this protection to a comparable extent, whereas GAP NSH2 remains equally susceptible to degradation under all tested conditions [1].

Conformational Change SH2 Domain Calcium Regulation

Binding Motif Specificity: 30–100-Fold Discrimination Against Non-Cognate Phosphopeptide Motifs

The p85 SH2 domain exhibits stringent sequence selectivity beyond the phosphotyrosine requirement. Phosphopeptides bearing the YMXM or YVXM motif (including DYpMDMK) bind with highest affinity [1]. Peptides corresponding to alternative SH2 domain binding motifs from GAP, PLC-γ, FGF receptor, or EGF receptor exhibited 30–100-fold reduced affinity for the p85 SH2 domain [1]. Furthermore, a scrambled YMXM phosphopeptide also showed similarly reduced binding [1]. This establishes that the exact Y(p)M/M-X-M linear arrangement present in DYpMDMK is non-substitutable.

Phosphopeptide Specificity YMXM Motif Competition Binding

Activation-Specific Conformational Change: Differential NMR/CD Response Distinguishes Activating from Non-Activating Phosphopeptides

Not all phosphopeptides that bind p85 SH2 domain induce identical conformational consequences. Activating phosphopeptides, including PDGFR-derived sequences containing the YMXM motif, induce a qualitatively distinct conformational change in the p85 SH2 domain as detected by both CD and NMR spectroscopy [1]. Non-activating phosphopeptides bind but fail to produce this characteristic structural transition [1]. DYpMDMK, as a functional PDGFR-derived activator peptide, belongs to the activating class, distinguishing it from peptides that bind the same domain but fail to trigger allosteric activation of PI3K.

PI3K Activation Conformational Dynamics NMR Spectroscopy

Crystal Structure Validation: DYpMDMK Core Occupies the pTyr-Met-Xaa-Met Binding Pocket with Defined Geometry

The crystal structure of the p85 N-terminal SH2 domain in complex with a PDGFR phosphotyrosyl peptide (PDB: 2IUI, resolution 2.40 Å) demonstrates that phosphopeptides bearing the pTyr-Met/Val-Xaa-Met motif bind in a conserved 'two-pronged' manner, with the phosphotyrosine and the Met+3 side chain anchoring into two distinct hydrophobic pockets [1]. Peptide binding requires rearrangement of a tyrosyl side chain in the BG loop to create the hydrophobic Met+3 binding pocket [1]. The core hexapeptide DYpMDMK contains all essential pharmacophoric elements—pMet at position +1 relative to pTyr, and Met at position +3—that recapitulate this binding geometry, whereas truncated or missequenced peptides lack the structural elements to achieve the same mode of engagement.

X-ray Crystallography SH2 Domain Phosphopeptide Complex

Functional Calcium-Dependent PDGFR Binding Enhancement: DYpMDMK-Mimicked p85 NSH2 Shows Calcium-Boosted Receptor Engagement

In in vitro binding assays using purified activated α-PDGFR and recombinant p85 NSH2 domain, calcium ions markedly increased p85 NSH2 binding to the receptor [1]. The identical activity could be reproduced by the phosphorylated hexapeptide DYpMDMK, which replicated both the calcium-induced conformational change and the consequent enhancement of receptor engagement [1]. In striking contrast, GAP NSH2 domain binding to activated α-PDGFR was unaffected by calcium [1]. This receptor-level functional selectivity, although not reported as a numerical fold-change, demonstrates that DYpMDMK is a faithful pharmacological mimic of the physiological calcium-dependent PDGFR–PI3K regulatory axis.

PDGFR Binding Calcium Regulation In Vitro Binding Assay

Highest-Confidence Research and Industrial Application Scenarios for Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine (DYpMDMK)


1. SH2 Domain–Phosphopeptide Binding Assay Calibration and Quality Control

Use DYpMDMK as a sequence- and phosphorylation-defined reference ligand to calibrate p85 SH2 domain binding assays (ELISA, FP, SPR, or AlphaScreen). The large dynamic range between phosphorylated and unphosphorylated peptide (>3,300-fold difference) provides a robust assay window for quality control and inter-laboratory normalization [2][3].

2. PI3-Kinase Allosteric Activation Studies

Deploy DYpMDMK as a soluble, minimal-activator phosphopeptide to investigate PI3K p110 catalytic subunit activation via p85 SH2 domain engagement, without the complexity of full-length phosphoproteins. The peptide's defined activating conformational signature ensures consistent allosteric stimulation [1].

3. Calcium-Dependent PI3K Regulation Research

Employ DYpMDMK as a calcium-mimetic tool to probe calcium-dependent SH2 domain conformational dynamics and PDGFR binding enhancement in vitro. The exclusive activity on p85 NSH2 (versus GAP NSH2) provides a unique internal specificity control for calcium-regulated PI3K signaling studies [4].

4. Co-Crystallization and Structural Biology of SH2 Domain–Ligand Complexes

Utilize DYpMDMK as the minimal crystallographic ligand for p85 N-terminal SH2 domain co-crystallization trials, based on its validated two-pronged pTyr–Met+3 binding geometry established in the 2IUI complex [5]. The peptide's defined length and sequence facilitate reproducible crystal formation compared to longer heterogeneous phosphopeptide preparations.

Quote Request

Request a Quote for Aspartyl-tyrosyl-phosphomethionyl-aspartyl-methionyl-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.